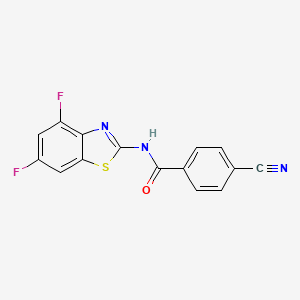

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F2N3OS/c16-10-5-11(17)13-12(6-10)22-15(19-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZPNMPLCXNNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of Cyano and Difluoro Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the difluoro groups can be added through electrophilic fluorination.

Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The cyano and difluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or fluorinating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical assays.

Industry: It can be used in the production of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The cyano and difluoro groups can enhance binding affinity and specificity, while the benzothiazole ring can facilitate interactions with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., F, CN) improve metabolic stability and binding interactions. For example, fluorine in 2-BTFBA enhances thermal stability compared to non-fluorinated 2-BTBA .

- Benzothiazole vs. Pyridine : MMV001239’s pyridyl group may facilitate CYP51 inhibition, whereas the difluorobenzothiazole in the target compound could optimize steric and electronic interactions with enzymes .

Physical Properties and Crystallography

- Crystal Growth : Slow evaporation techniques yield high-quality crystals for 2-BTBA and 2-BTFBA, with lattice parameters sensitive to fluorine substitution .

- Thermal Stability: Fluorinated derivatives (e.g., 2-BTFBA) exhibit superior thermal stability compared to non-fluorinated analogues, a trend likely applicable to the target compound .

Biological Activity

The compound 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the cyano group and difluorobenzothiazole moiety, suggest significant interactions with biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Benzamide with a cyano group |

| Substituents | 4,6-Difluorobenzo[d]thiazole |

| Functional Groups | Cyano (-C≡N), Benzamide (-C(=O)N-) |

Medicinal Chemistry Relevance

Compounds like this compound are explored for various biological activities, particularly in the realms of anticancer and antimicrobial research. The presence of the benzamide and thiazole groups has been associated with significant biological effects.

Anticancer Activity

Recent studies indicate that benzothiazole derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, similar compounds have shown IC50 values ranging from sub-micromolar to micromolar concentrations against human cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others .

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity: Similar compounds have been found to interact with cyclooxygenase (COX) enzymes, potentially inhibiting the production of inflammatory mediators such as prostaglandins .

- Induction of Apoptosis: Flow cytometry assays have indicated that related compounds can induce apoptosis in cancer cell lines in a dose-dependent manner .

Comparative Biological Activity

A comparison with structurally similar compounds reveals that this compound may possess enhanced binding properties due to its unique substituents. The following table summarizes the biological activities observed in related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Cyano-phenyl)-2,6-difluoro-benzamide | Similar benzamide core | Anticancer activity reported |

| 4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide | Contains thiazole but differs in substitution pattern | Antimicrobial properties |

| N-(Pyridin-3-yl)-benzamide | Shares pyridine moiety | Potential enzyme inhibitors |

Recent Studies

- Anticancer Efficacy: A study demonstrated that derivatives similar to this compound exhibited IC50 values against MCF-7 and other cancer cell lines ranging from 0.12 to 2.78 µM . This suggests a promising therapeutic potential for further development.

- Mechanistic Insights: Research has indicated that certain benzothiazole derivatives can selectively inhibit COX enzymes at nanomolar concentrations, which may contribute to their anticancer and anti-inflammatory effects .

Future Directions

Further exploration of this compound is warranted to fully elucidate its mechanisms of action and therapeutic potential. This includes:

- In Vivo Studies: To assess the pharmacokinetics and biodistribution.

- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution between 4,6-difluorobenzothiazol-2-amine and 4-cyanobenzoyl chloride. A typical method involves dissolving the amine in pyridine, adding the acyl chloride dropwise, and stirring overnight. The crude product is purified via sequential washing (e.g., 10% NaHCO₃ to remove acidic impurities) and recrystallization from methanol . For analogous benzothiazole benzamides, column chromatography (silica gel, ethyl acetate/hexane) is often employed to isolate pure products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amide bond formation.

- X-ray crystallography to resolve hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimeric structures) .

- Mass spectrometry (ESI-TOF) for molecular weight validation .

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Enzyme inhibition studies (e.g., PFOR enzyme assays via UV-Vis monitoring of cofactor reduction) .

- Antimicrobial susceptibility testing (MIC determination against Gram-positive/negative strains) .

- Cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Solvent selection : Pyridine acts as both solvent and base, but DMF may enhance solubility of polar intermediates.

- Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions.

- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate acylation .

- Scale-up challenges : Batch processes may transition to flow chemistry for better heat/mass transfer .

Q. What structural insights from crystallography explain its intermolecular interactions?

X-ray studies of analogous compounds reveal:

Q. How do substituent variations impact structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., -CN, -F) enhance electrophilicity, improving enzyme inhibition (e.g., PFOR IC₅₀ reduced by 40% with 4-cyano vs. 4-CH₃ ).

- Halogen positioning : 4,6-Difluorobenzothiazole derivatives show 2× higher antimicrobial activity than mono-fluoro analogs .

- Benzamide modifications : 4-Cyano substitution increases logP by 0.5 units, enhancing membrane permeability .

Q. What mechanistic studies elucidate its enzyme inhibition kinetics?

- Steady-state kinetics : PFOR inhibition follows non-competitive binding (Km unchanged, Vmax reduced).

- Fluorescence quenching : Stern-Volmer plots indicate static quenching (Ksv = 1.2 × 10⁴ M⁻¹), suggesting tight binding to the enzyme’s flavin domain .

- Molecular docking : The benzothiazole moiety occupies a hydrophobic pocket near the active site (Glide score: −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.